2-Acetamido-4,4-dimethylpentanoic acid
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Overview
Description
2-Acetamido-4,4-dimethylpentanoic acid is a chemical compound with the molecular formula C9H17NO3. It is an amino acid derivative and is known for its various applications in medical, environmental, and industrial research. The compound is characterized by its unique structure, which includes an acetamido group and a dimethylpentanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the reaction of L-neopentylglycine with acetic anhydride in the presence of a base such as sodium hydroxide . The reaction is typically carried out at ambient temperature for a few hours. Another method involves a multi-step reaction sequence that includes hydrogenation, bromination, and acetylation steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity, and the compound is typically produced in bulk quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
2-Acetamido-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Acetamido-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their function .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentanoic acid: Shares the dimethylpentanoic acid moiety but lacks the acetamido group.
2-Amino-4,4-dimethylpentanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
2-Acetamido-4,4-dimethylpentanoic acid is unique due to the presence of both the acetamido group and the dimethylpentanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-acetamido-4,4-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13)5-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQDBMYIWFFHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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